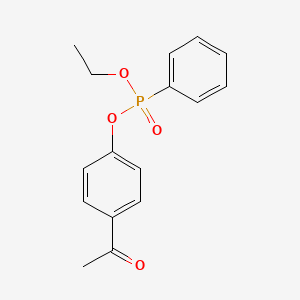

4-Acetylphenyl ethyl phenylphosphonate

Description

Overview of Organophosphorus Compounds

Organophosphorus compounds are a broad category of organic molecules containing at least one phosphorus atom. While some definitions strictly require a direct phosphorus-carbon (P-C) bond, a wider and more common classification includes any organic compound with a phosphorus-containing substituent. spectrabase.comvulcanchem.com These compounds are classified based on the oxidation state of the phosphorus atom, with phosphorus(V) and phosphorus(III) derivatives being the most prevalent. spectrabase.com They encompass a wide range of substances, from crucial biomolecules like DNA and RNA to commercially significant materials such as pesticides, flame retardants, and pharmaceuticals. tamu.edursc.org

Phosphonates, which feature a P-C bond, are a prominent subgroup of organophosphorus compounds. acs.org They are characterized by the general structure R-PO(OR')₂. acs.org The presence of the direct carbon-to-phosphorus bond confers significant stability to these molecules, particularly against hydrolysis, when compared to their phosphate (B84403) ester counterparts (R-O-PO(OR')₂). kinampark.com

Significance of Phosphonate (B1237965) Esters in Chemical Research

Phosphonate esters are of considerable interest to the scientific community due to their versatile applications. They serve as pivotal intermediates in organic synthesis, most notably in the Horner-Wadsworth-Emmons reaction for the creation of alkenes. Their structural similarity to phosphate esters allows them to act as bioisosteres, leading to their use in the development of therapeutic agents. acs.org Furthermore, the introduction of a chiral center at the phosphorus atom in asymmetrically substituted phosphonates opens avenues for stereoselective synthesis and the study of enzyme-substrate interactions. kinampark.comumaryland.edu The synthesis of these valuable compounds can be achieved through various methods, including the widely used Michaelis-Arbuzov and Atherton-Todd reactions. researchgate.netrsc.org

Structural Context of 4-Acetylphenyl Ethyl Phenylphosphonate (B1237145)

4-Acetylphenyl ethyl phenylphosphonate is a specific phosphonate ester that combines several key structural motifs. Its chemical formula is C₁₆H₁₇O₃P. tamu.edu The synthesis of this compound has been reported via the reaction of phenylphosphonic dichloride with ethanol (B145695), followed by reaction with 4-hydroxyacetophenone. tamu.edu

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₇O₃P |

| Exact Mass | 288.09 g/mol |

This table is generated based on available data.

¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.80-7.85 | m | 4H | Aromatic protons |

| 7.52-7.60 | m | 1H | Aromatic proton |

| 7.44-7.48 | m | 2H | Aromatic protons |

| 7.22-7.30 | d | 2H | Aromatic protons |

| 4.20-4.30 | m | 2H | -OCH₂CH₃ |

| 2.58 | s | 3H | -C(O)CH₃ |

| 1.35 (in a related structure) | t | 3H | -OCH₂CH₃ |

This table is based on reported NMR data for the compound and related structures. tamu.edu The chemical shift for the methyl protons of the ethyl group was not explicitly reported for the title compound but is inferred from similar structures.

When the two ester groups attached to the phosphorus atom in a phosphonate are different, the phosphorus atom becomes a chiral center. This compound, having an ethyl group and a 4-acetylphenyl group, is an example of a chiral phosphonate ester. The synthesis and resolution of such chiral esters are of significant interest for applications in asymmetric catalysis and for probing the stereoselectivity of enzymes. umaryland.educhemicalbook.com For instance, libraries of chiral phosphate, phosphonate, and phosphinate esters have been used to investigate the stereoselective discrimination of enzymes like phosphotriesterase. umaryland.edu The development of synthetic methods to produce enantiomerically pure chiral phosphonates is an active area of research, employing techniques such as asymmetric catalysis and enzymatic kinetic resolution. chemicalbook.com

The structure of this compound contains several features that influence its reactivity and selectivity. The phosphorus center is electrophilic and is the site of nucleophilic attack in hydrolysis and other substitution reactions. The phenyl and ethyl groups attached directly to the phosphorus and through oxygen, respectively, sterically and electronically modulate the reactivity of this center.

The 4-acetyl group on the phenoxy moiety is a key feature. As an electron-withdrawing group, it makes the phenoxy group a better leaving group, thereby potentially increasing the rate of reactions at the phosphorus center, such as hydrolysis. The ketone functionality of the acetyl group itself can undergo various chemical transformations, although studies focusing on the reactivity of this specific part of the molecule in the context of the entire phosphonate ester are not widely reported. The presence of this reactive handle, however, offers potential for further functionalization of the molecule.

Structure

2D Structure

3D Structure

Properties

CAS No. |

918660-74-9 |

|---|---|

Molecular Formula |

C16H17O4P |

Molecular Weight |

304.28 g/mol |

IUPAC Name |

1-[4-[ethoxy(phenyl)phosphoryl]oxyphenyl]ethanone |

InChI |

InChI=1S/C16H17O4P/c1-3-19-21(18,16-7-5-4-6-8-16)20-15-11-9-14(10-12-15)13(2)17/h4-12H,3H2,1-2H3 |

InChI Key |

NJMPYXIRRBGFAQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1=CC=CC=C1)OC2=CC=C(C=C2)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis of 4-Acetylphenyl Ethyl Phenylphosphonate (B1237145)

The most direct approach to synthesizing an unsymmetrical phosphonate (B1237965) ester like 4-acetylphenyl ethyl phenylphosphonate involves the sequential reaction of a phosphonic dihalide with two different hydroxyl-containing compounds.

The synthesis commences with phenylphosphonic dichloride as the phosphorus-containing backbone. The procedure involves a two-step, one-pot reaction. In the first step, phenylphosphonic dichloride is reacted with one equivalent of ethanol (B145695) at a low temperature. This reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine (B128534) or pyridine, which acts as a scavenger for the hydrogen chloride (HCl) byproduct. This step yields the reactive intermediate, ethyl phenylphosphonochloridate.

In the second step, one equivalent of 4-hydroxyacetophenone is added to the reaction mixture. The phenolic hydroxyl group of 4-hydroxyacetophenone then displaces the remaining chloride on the phosphorus atom, again with the aid of a base, to form the final product, this compound. Careful control of stoichiometry and temperature is crucial to maximize the yield of the desired unsymmetrical ester and minimize the formation of symmetrical byproducts.

Table 1: Proposed Reaction Parameters for Direct Synthesis

| Parameter | Value / Condition |

|---|---|

| Starting Materials | Phenylphosphonic dichloride, Ethanol, 4-Hydroxyacetophenone |

| Base | Triethylamine or Pyridine |

| Solvent | Anhydrous Dichloromethane or Tetrahydrofuran (THF) |

| Temperature | 0 °C to room temperature |

| Key Intermediate | Ethyl phenylphosphonochloridate |

Related Preparative Approaches for 4-Acetylphenyl-Containing Phosphonates

The synthesis of structurally similar phosphonates provides valuable insight into the formation of the target compound. These methods often involve creating the carbon-phosphorus (C-P) bond or the oxygen-phosphorus (O-P) bond through different reaction mechanisms.

A common related compound is diethyl (4-acetylphenyl)phosphonate, where the phosphorus atom is directly attached to the acetyl-substituted phenyl ring. This C-P bond is typically formed via one of two primary methods:

Michaelis-Arbuzov Reaction: This classic method involves the reaction of an aryl halide, such as 4-bromoacetophenone or 4-iodoacetophenone, with an excess of triethyl phosphite (B83602). The reaction is thermally induced and proceeds through a phosphonium (B103445) salt intermediate, which then rearranges to form the stable phosphonate ester and an ethyl halide byproduct.

Hirao Cross-Coupling: A more modern alternative is the palladium-catalyzed Hirao cross-coupling reaction. This involves coupling an aryl halide (e.g., 4-bromoacetophenone) with diethyl phosphite (a dialkyl H-phosphonate). The reaction requires a palladium catalyst, often with a phosphine (B1218219) ligand, and a base to facilitate the catalytic cycle.

The formation of the O-P bond by attaching a phosphonate group to a phenol (B47542) is a fundamental transformation in organophosphorus chemistry. researchgate.netresearchgate.net Besides the use of phosphonic chlorides, the Atherton-Todd reaction is a notable method. In this reaction, a dialkyl H-phosphonate (like diethyl phosphite) reacts directly with a phenol (like 4-hydroxyacetophenone) in the presence of a base and a carbon tetrahalide, such as carbon tetrachloride (CCl4). This process avoids the need for preparing a phosphorus halide intermediate.

Advanced Phosphonate Synthesis Strategies

Modern organic synthesis heavily relies on transition-metal catalysis to form C-P bonds with high efficiency and functional group tolerance. nih.gov

Palladium-catalyzed cross-coupling reactions represent the most versatile and powerful methods for synthesizing arylphosphonates. acs.orgorganic-chemistry.org These reactions have been developed to work with a wide array of starting materials beyond just aryl halides. acs.org

The general mechanism involves a Pd(0)/Pd(II) catalytic cycle. The cycle begins with the oxidative addition of an aryl halide or pseudohalide (such as a tosylate, mesylate, or triflate) to a Pd(0) complex. acs.orgacs.org The resulting Aryl-Pd(II) intermediate then reacts with an H-phosphonate ester in the presence of a base. Finally, reductive elimination from the palladium center yields the arylphosphonate product and regenerates the active Pd(0) catalyst. nih.gov The choice of ligand is critical, with various phosphine ligands like DPPP (1,3-Bis(diphenylphosphino)propane) and Xantphos being commonly employed to optimize reactivity and yield. organic-chemistry.orgacs.org These methods are prized for their compatibility with a wide spectrum of functional groups. acs.org

Table 2: Overview of Palladium-Catalyzed Phosphonylation

| Component | Examples | References |

|---|---|---|

| Aryl Substrate | Aryl Iodides, Aryl Bromides, Aryl Tosylates, Aryl Mesylates, Aryl Imidazolylsulfonates | acs.orgacs.orgnih.gov |

| Phosphorus Source | Dialkyl H-phosphonates, Dialkyl Phosphites | acs.orgacs.orgnih.gov |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | organic-chemistry.orgacs.orgnih.gov |

| Ligand | DPPP, XPhos, CM-Phos, dppe | acs.orgacs.orgnih.gov |

| Base | iPr₂NEt (Hünig's base), K₃PO₄, Et₃N | nih.govacs.orgnih.gov |

These advanced catalytic systems provide a robust toolbox for the synthesis of diverse arylphosphonates, including complex structures related to this compound. nih.gov

Direct Esterification of P(O)-OH Compounds with Phenols

The direct esterification of a phosphonic acid with a phenol represents another synthetic route. In the case of this compound, this would theoretically involve the reaction of phenylphosphonic acid with 4-hydroxyacetophenone to form a P-O-C bond. However, the esterification of phosphonic acids is complex because the reaction can yield both monoesters and diesters simultaneously. nih.gov

Achieving selective monoesterification is challenging. nih.gov Various methods have been developed to facilitate this transformation, including the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or applying specific reaction conditions such as the Garegg-Samuelsson conditions. nih.gov Another approach involves the O-alkylation of the phosphonic acid. nih.gov The synthesis of mixed esters can also be accomplished through protocols like the Atherton-Todd reaction. nih.gov Continuous flow processes under microwave irradiation have also been explored for the direct esterification of related P-H-phosphinic acids, suggesting a potential avenue for phosphonic acids as well. mdpi.com

Arbuzov Reaction and its Derivatives

The Michaelis-Arbuzov reaction is a classic and widely used method for forming C-P bonds, typically involving the reaction of a trivalent phosphorus ester with an alkyl halide to create a pentavalent phosphorus species. wikipedia.orgorganic-chemistry.orgeurekaselect.com The traditional reaction is initiated by the Sₙ2 attack of the nucleophilic phosphorus on the alkyl halide, making it highly effective for producing alkylphosphonates from alkyl halides. wikipedia.orgbenthamdirect.com

However, the classic Arbuzov reaction is not suitable for forming C(sp²)–P bonds with unactivated aryl halides. thieme-connect.com To overcome this limitation, palladium-catalyzed versions of the Michaelis-Arbuzov reaction have been developed. organic-chemistry.org In this variation, an aryl iodide or bromide can react with a triaryl or trialkyl phosphite in the presence of a palladium catalyst to yield the desired arylphosphonate. organic-chemistry.org For the target molecule, this would involve reacting a derivative like diethyl phenylphosphonite with 4-bromoacetophenone under palladium catalysis. Mild reaction conditions, sometimes promoted by water, have been developed that show excellent functional group tolerance. organic-chemistry.org

Mechanistic Investigations of Phosphonate Formation

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and expanding their scope. For palladium-catalyzed phosphonate formation, the mechanism shares features with other well-known cross-coupling reactions.

Ligand Substitution and Reductive Elimination Mechanisms

The generally accepted mechanism for palladium-catalyzed C-P bond formation, such as the Hirao reaction, follows a classic catalytic cycle. nih.govyoutube.com

Oxidative Addition : The cycle begins with the oxidative addition of the aryl electrophile (e.g., 4-bromoacetophenone or 4-acetylphenyl nonaflate) to the active Pd(0) catalyst, forming a square-planar Pd(II) intermediate. nih.govwikipedia.org

Ligand Substitution : The next step involves the P(O)-H reagent, which exists in equilibrium with its trivalent tautomer (a phosphinous acid derivative). nih.gov This trivalent form acts as a ligand, coordinating to the Pd(II) center and displacing the halide or nonaflate anion. nih.govdntb.gov.ua

Reductive Elimination : This is the final and key bond-forming step. nih.govacs.org The aryl group and the phosphonate group are eliminated from the palladium complex, forming the C-P bond of the final product, this compound. nih.govacs.org This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org

Role of Bases and Solvents in Carbon-Phosphorus Coupling

Bases and solvents play critical roles in the efficiency and outcome of palladium-catalyzed carbon-phosphorus coupling reactions. nih.govnih.gov

Role of the Base : A base is essential in the Hirao reaction and its extensions. thieme-connect.com Its primary function is to facilitate the deprotonation of the P(O)-H reagent, which enhances its nucleophilicity and promotes its coordination to the palladium(II) intermediate during the ligand exchange step. nih.gov The base also serves to neutralize the acidic byproduct (e.g., HBr) that is formed during the reaction. Common bases used include organic amines like triethylamine (Et₃N) and diisopropylethylamine (DIPEA), or inorganic bases such as cesium carbonate. nih.govnih.govorganic-chemistry.org The choice of base can influence reaction rates and yields, and stronger bases may be required for coupling sterically hindered substrates. organic-chemistry.org

Photocatalytic Mechanisms in Phosphonylation

The formation of carbon-phosphorus (C-P) bonds through photocatalytic methods represents a significant advancement in organophosphorus chemistry, offering sustainable and mild alternatives to traditional transition-metal-catalyzed reactions. researchgate.netrsc.org These methods predominantly rely on the generation of radical intermediates under visible light irradiation, facilitating the construction of compounds like aryl phosphonates. researchgate.netrsc.org The photocatalytic synthesis of phosphonate esters can proceed through various mechanisms, primarily distinguished by whether a phosphorus-centered radical reacts with a carbon-containing compound or a carbon-centered radical reacts with a phosphorus (III) reagent. rsc.org

Visible-light-mediated photoredox catalysis is a powerful tool for these transformations, typically involving a photosensitizer, such as a transition metal complex or an organic dye, which becomes a potent oxidant and reductant upon light absorption. researchgate.netrsc.org This allows for the generation of radical species from stable precursors under mild conditions, avoiding the need for harsh reagents or high temperatures. researchgate.netchinesechemsoc.org

Aryl Radical Pathway via Organic Dye Photosensitization

A prominent pathway for the synthesis of aryl phosphonates is the "photo-Arbuzov reaction," which proceeds through the generation of an aryl radical from an aryl halide. acs.orgresearchgate.net This method is an efficient, mild, and metal-free approach to C(sp²)–P bond formation. acs.org

The general mechanism, often utilizing a photocatalyst such as Rhodamine 6G and a sacrificial electron donor like N,N-diisopropylethylamine (DIPEA), can be described in the following steps: researchgate.net

Excitation: The photocatalyst (PC) absorbs visible light (e.g., blue LEDs) to reach an excited state (PC*).

Reductive Quenching: The excited photocatalyst is reduced by the sacrificial electron donor (e.g., DIPEA), generating a radical cation of the donor and the reduced form of the photocatalyst (PC•⁻). researchgate.net

Aryl Radical Generation: The reduced photocatalyst (PC•⁻), now a potent single-electron donor, transfers an electron to the aryl halide (Ar-X). This results in the cleavage of the carbon-halogen bond, forming an aryl radical (Ar•) and a halide anion (X⁻), while regenerating the ground-state photocatalyst.

C-P Bond Formation: The highly reactive aryl radical (Ar•) adds to a trivalent phosphorus reagent, such as a trialkyl phosphite (P(OR)₃), to form a phosphoranyl radical intermediate ([Ar-P(OR)₃]•).

Oxidation and Rearrangement: This radical intermediate is then oxidized by the donor's radical cation, which was formed in the initial quenching step. This electron transfer yields a phosphonium cation ([Ar-P(OR)₃]⁺) and regenerates the neutral amine donor. In the final step, analogous to the classic Arbuzov reaction, the phosphonium cation undergoes dealkylation by the halide anion (X⁻) to yield the stable aryl phosphonate product and an alkyl halide. researchgate.net

This photocatalytic cycle allows for the phosphonylation of complex and sensitive molecules under mild conditions. acs.org

Table 1: Representative Conditions for Photocatalytic Phosphonylation of Aryl Bromides

| Entry | Aryl Bromide | Phosphite | Photocatalyst | Solvent | Yield (%) |

| 1 | 4-Bromoacetophenone | Triethyl phosphite | Rhodamine 6G | Acetonitrile | 94 |

| 2 | 4-Bromobenzonitrile | Triethyl phosphite | Rhodamine 6G | Acetonitrile | 95 |

| 3 | Methyl 4-bromobenzoate | Triethyl phosphite | Rhodamine 6G | Acetonitrile | 92 |

| 4 | 1-Bromo-4-nitrobenzene | Triethyl phosphite | Rhodamine 6G | Acetonitrile | 85 |

Data sourced from studies on visible-light photo-Arbuzov reactions. acs.org

Nickel-Catalyzed Ligand-to-Metal Charge Transfer (LMCT) Mechanism

An alternative strategy for the phosphonylation of aryl halides proceeds without an external photocatalyst by leveraging the photochemical properties of nickel complexes. rsc.org This approach utilizes a visible-light-induced ligand-to-metal charge transfer (LMCT) process within a nickel(II) complex, such as NiCl₂(PPh₃)₂, to initiate the catalytic cycle. rsc.org

The proposed mechanism involves the following key steps: rsc.org

LMCT Excitation: Upon irradiation with visible light, the Ni(II) complex undergoes an LMCT process. An electron is transferred from a chloride ligand to the nickel center, generating a reactive Ni(I) species and a chlorine radical (Cl•).

Oxidative Addition: The secondary phosphine oxide (R₂P(O)H) starting material undergoes oxidative addition to the photogenerated Ni(I) center, forming a Ni(III)-hydride intermediate.

Intermediate Formation: This intermediate is then trapped by the chlorine radical to regenerate a Ni(II) species and release HCl, or it reacts in a subsequent step. Concurrently, the aryl halide (Ar-X) can undergo oxidative addition to a Ni(0) or Ni(I) species present in the cycle.

Reductive Elimination: The crucial C-P bond is formed through the reductive elimination from a high-valent nickel intermediate, likely a Ni(IV)-phosphorus species, which contains both the aryl group and the phosphinoyl ligand. rsc.org This final step releases the tertiary phosphine oxide or aryl phosphonate product and regenerates a lower-valent nickel species to continue the catalytic cycle.

This photocatalyst-free method demonstrates the utility of LMCT as a strategy to initiate organic transformations, enabling the cross-coupling of secondary phosphine oxides and aryl halides under mild, light-induced conditions. rsc.org

Table 2: Nickel-Catalyzed Phosphorylation of Aryl Halides via LMCT

| Entry | Aryl Halide | Phosphorus Source | Catalyst | Base | Yield (%) |

| 1 | 4-Iodoacetophenone | Diphenylphosphine oxide | NiCl₂(PPh₃)₂ | K₂CO₃ | 89 |

| 2 | 4-Iodotoluene | Diphenylphosphine oxide | NiCl₂(PPh₃)₂ | K₂CO₃ | 92 |

| 3 | 4-Bromoacetophenone | Diphenylphosphine oxide | NiCl₂(PPh₃)₂ | K₂CO₃ | 81 |

| 4 | 1-Iodonaphthalene | Diphenylphosphine oxide | NiCl₂(PPh₃)₂ | K₂CO₃ | 85 |

Data sourced from research on visible-light-induced nickel-catalyzed cross-coupling reactions. rsc.org

Stereochemical Aspects and Chiral Resolution

Enantiomeric Forms of 4-Acetylphenyl Ethyl Phenylphosphonate (B1237145)

Due to the tetrahedral arrangement of four different substituents around the central phosphorus atom (a phenyl group, an ethyl group, a 4-acetylphenoxy group, and an oxygen atom), 4-acetylphenyl ethyl phenylphosphonate exists as two distinct enantiomers. These are designated as (R)- and (S)- based on the Cahn-Ingold-Prelog priority rules applied to the phosphorus center. The spatial arrangement of these substituents dictates how each enantiomer interacts with other chiral molecules, such as the active sites of enzymes. While physically identical in achiral environments, their biological properties and reactivity with enzymes can differ dramatically.

Enzyme-Catalyzed Kinetic Resolution

Kinetic resolution is a process used to separate a racemic mixture by exploiting the differential reaction rates of enantiomers with a chiral catalyst. In the case of this compound, enzymes known as phosphotriesterases (PTEs) can be employed to selectively hydrolyze one enantiomer, leaving the other unreacted and thus achieving separation.

Bacterial phosphotriesterase (PTE), particularly from Pseudomonas diminuta, is a metalloenzyme highly proficient in hydrolyzing a wide array of organophosphorus compounds. nih.gov The wild-type PTE exhibits a natural stereochemical preference, typically favoring the hydrolysis of the (R)p-enantiomers of chiral organophosphates. nih.govacs.orgnih.gov This inherent selectivity makes it a suitable biocatalyst for the kinetic resolution of racemic mixtures.

To enhance or alter this natural selectivity, protein engineering techniques have been used to create PTE mutants. By modifying amino acid residues within the enzyme's active site, researchers can fine-tune the enzyme's specificity. For instance, the G60A mutant, where a glycine (B1666218) residue at position 60 is replaced by alanine, demonstrates a significantly enhanced preference for the (R)p-enantiomer of a related compound, phenyl 4-acetylphenyl methylphosphonate, compared to the wild-type enzyme. nih.govacs.orgtamu.edu Conversely, other mutations, often involving multiple amino acid substitutions in the active site pockets, can invert the enzyme's stereoselectivity, causing it to preferentially hydrolyze the (S)p-enantiomer. nih.govtamu.edu

The substrate specificity of PTE is remarkably broad, allowing it to act on various organophosphates. nih.gov However, the degree of stereoselectivity is highly dependent on the specific substituents attached to the phosphorus atom. nih.gov The enzyme's active site is characterized by three distinct pockets that accommodate the substrate's substituents: a small pocket, a large pocket, and a leaving group pocket. nih.govacs.orgmdpi.com The size and nature of the substrate's alkyl (e.g., ethyl) and aryl (e.g., phenyl) groups, along with the leaving group (4-acetylphenoxide), determine the precise fit and orientation within these pockets, which in turn dictates the efficiency and selectivity of the hydrolysis reaction. mdpi.com The leaving group pocket, in particular, has been shown to play a significant role in determining enzyme specificity. mdpi.com

The enzymatic hydrolysis of organophosphates by PTE proceeds through a single in-line displacement mechanism. nih.gov The reaction is initiated by a water molecule that has been activated by the enzyme's binuclear metal center (typically containing two zinc ions), forming a hydroxide (B78521) ion. nih.gov This potent nucleophile directly attacks the electrophilic phosphorus center of the substrate. The reaction results in the cleavage of the phosphoester bond and an inversion of the stereochemical configuration at the phosphorus atom. nih.gov For example, the hydrolysis of an (S)p-enantiomer by PTE yields a product with an (R)p-configuration. nih.gov This precise and stereospecific mechanism is the basis for the enzyme's ability to discriminate between the two enantiomers of a substrate like this compound.

The degree of stereoselectivity in enzymatic reactions is quantified by comparing the kinetic parameters for each enantiomer, specifically the turnover number (kcat) and the Michaelis constant (Km). The ratio kcat/Km represents the catalytic efficiency of the enzyme for a given substrate. A high ratio of (kcat/Km)R / (kcat/Km)S indicates a strong preference for the R-enantiomer.

For example, studies on the closely related analog, phenyl 4-acetylphenyl methylphosphonate, reveal significant enantioselective discrimination by PTE. Wild-type PTE hydrolyzes the (R)p-enantiomer approximately two orders of magnitude faster than the (S)p-enantiomer. nih.govacs.org This preference is dramatically amplified in certain mutants. The G60A mutant, for instance, hydrolyzes the (R)p-enantiomer about five orders of magnitude faster than its (S)p-counterpart. nih.govacs.orgtamu.edu In contrast, engineered mutants like H254G/H257W/L303T can completely reverse this preference, favoring the hydrolysis of the (S)p-enantiomer by more than 100-fold. tamu.edu

Table 1: Stereoselectivity of Wild-Type and Mutant PTE with a Model Substrate (phenyl 4-acetylphenyl methylphosphonate) Data illustrates the principle of enantioselective discrimination.

| Enzyme Variant | Preferred Enantiomer | Selectivity Factor ((kcat/Km)fast / (kcat/Km)slow) | Reference |

|---|---|---|---|

| Wild-Type PTE | RP | ~100 | nih.gov, acs.org |

| G60A Mutant | RP | ~100,000 | nih.gov, acs.org, tamu.edu |

| H254G/H257W/L303T Mutant | SP | >100 | tamu.edu |

Factors Influencing Enzymatic Stereoselectivity

Several factors are critical in determining the stereoselectivity of an enzyme-catalyzed reaction:

Active Site Architecture: The primary determinant of stereoselectivity is the three-dimensional structure of the enzyme's active site. Mutations of key amino acid residues lining the small, large, and leaving group pockets can alter the steric and electronic environment, thereby changing how each enantiomer binds and is oriented for catalysis. nih.govacs.orgtamu.edu

Substrate Structure: The chemical nature of the substituents on the phosphorus center is crucial. Variations in the size, shape, and electronic properties of the alkyl, aryl, and leaving groups affect the complementarity between the substrate and the enzyme's active site, influencing the stereochemical outcome. nih.gov

Role of Leaving Group pKa

The rate of hydrolysis of phosphonate (B1237965) esters, a critical reaction in both chemical and biological contexts, is significantly influenced by the nature of the leaving group, specifically its acidity (pKa). In the case of this compound, the leaving group is 4-hydroxyacetophenone.

The pKa of the leaving group's conjugate acid (the phenol) determines its ability to depart from the phosphorus center during nucleophilic attack. A lower pKa value indicates a more acidic phenol (B47542), which translates to a more stable phenolate (B1203915) anion. This stability makes the phenolate a better leaving group, thereby accelerating the rate of hydrolysis. nih.govacs.org The acetyl group on the phenoxy ring of this compound is electron-withdrawing. This property enhances the acidity of the corresponding 4-hydroxyacetophenone, making it a relatively good leaving group compared to an unsubstituted phenol. nih.gov

During the formation of the pentavalent transition state in a hydrolysis reaction, negative charge builds up on the leaving group oxygen. nih.gov Electron-withdrawing substituents, such as the acetyl group, help to delocalize and stabilize this developing negative charge, thus lowering the activation energy of the reaction. nih.gov The relationship between the leaving group's pKa and the reaction rate is often linear, a principle used in linear free-energy relationships to study reaction mechanisms. nih.gov This principle is fundamental in understanding the kinetics of enzymatic and non-enzymatic cleavage of this phosphonate ester.

Nonproductive Binding and Transition State Stabilization in Enzyme Active Sites

The stereoselectivity of enzymes in catalyzing the hydrolysis of chiral phosphonates like this compound is governed by two primary factors within the enzyme's active site: the stabilization of the reaction's transition state and the potential for nonproductive binding. tamu.edu

Enzymes achieve their remarkable rate accelerations by precisely orienting the substrate and stabilizing the high-energy transition state of the reaction. nih.govyoutube.com For phosphonate hydrolysis, this involves stabilizing the pentavalent intermediate formed during nucleophilic attack. nih.govtamu.edu The active site provides electrostatic interactions, typically through hydrogen bonds and interactions with metal cofactors, that are complementary to the geometry and charge distribution of the transition state. youtube.comresearchgate.net The difference in how well the transition states for the (R)- and (S)-enantiomers are stabilized by the active site is a major determinant of enantioselectivity. tamu.edu

Research using enzymes like bacterial phosphotriesterase (PTE) and its mutants has demonstrated that altering amino acids within the active site can dramatically shift enantioselectivity. tamu.edunih.gov These mutations can invert the preference of the enzyme, for instance, by changing which enantiomer's transition state is better stabilized or by altering the landscape of productive versus nonproductive binding modes for each stereoisomer. tamu.edunih.gov This highlights the plasticity of enzyme active sites and their ability to be engineered for specific stereoselective transformations involving phosphonate esters. tamu.edu

| Factor | Description | Impact on Enantioselectivity |

| Transition State Stabilization | The enzyme's active site provides favorable interactions (e.g., hydrogen bonds, metal coordination) to the high-energy pentavalent intermediate of the hydrolysis reaction. nih.gov | The differential stabilization of the transition states for the (R)- and (S)-enantiomers leads to different reaction rates. The enantiomer whose transition state fits more perfectly is hydrolyzed faster. tamu.edu |

| Nonproductive Binding | The substrate binds to the enzyme's active site in an orientation that does not allow the chemical reaction to proceed. tamu.edu | If one enantiomer has a higher propensity for nonproductive binding than the other, its observed rate of hydrolysis will be lower, contributing to the overall stereoselectivity of the enzyme. tamu.edu |

Isolation of Enantiomerically Pure Phosphonate Esters

Obtaining enantiomerically pure forms of this compound is essential for studying its stereospecific interactions and for applications where a single enantiomer is desired. The primary methods for achieving this are enzymatic kinetic resolution and chiral chromatography. tamu.eduresearchgate.net

Enzymatic Kinetic Resolution: This technique leverages the stereoselectivity of enzymes to separate enantiomers from a racemic mixture. Enzymes such as phosphotriesterases or lipases are used to selectively catalyze a reaction (typically hydrolysis) on one enantiomer, while leaving the other largely unreacted. tamu.eduacs.org For example, in a racemic mixture of this compound, an enzyme might preferentially hydrolyze the (S)-enantiomer. tamu.edunih.gov The reaction is stopped before completion (ideally at ~50% conversion), at which point the mixture contains the hydrolyzed product of the (S)-enantiomer and the unreacted, and now enantiomerically enriched, (R)-enantiomer. The remaining ester can then be separated from the hydrolysis products by standard chromatographic methods. tamu.edursc.org Enzymes like Candida rugosa lipase (B570770) (CRL) are well-known for their ability to resolve a wide variety of chiral esters and could be applied to this system. researchgate.netnih.gov

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative method for directly separating enantiomers. researchgate.netrsc.org The technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the resolution of organophosphorus compounds. researchgate.netresearchgate.net A racemic mixture of this compound is passed through the HPLC column, and the two enantiomers elute at different times, allowing for their collection as separate, enantiomerically pure fractions. rsc.org This method has the advantage of being able to isolate both enantiomers from a single run.

Other methods, such as the crystallization of diastereomeric salts formed by reacting the phosphonic acid (obtained after hydrolysis) with a chiral amine, can also be employed for resolution. rsc.org

| Method | Principle | Outcome for this compound |

| Enzymatic Kinetic Resolution | An enzyme selectively hydrolyzes one enantiomer (e.g., the S-form) in a racemic mixture. acs.org | Isolation of the unreacted, enantiomerically enriched ester (e.g., the R-form) and the product of the hydrolyzed enantiomer. tamu.edu |

| Chiral HPLC | Enantiomers are physically separated based on their differential interaction with a chiral stationary phase. researchgate.netrsc.org | Direct separation and isolation of both the (R)- and (S)-enantiomers in high purity. |

| Diastereomeric Crystallization | The racemic phosphonic acid (post-hydrolysis) is reacted with a chiral resolving agent to form diastereomers, which are then separated by crystallization. rsc.org | Indirect method to separate enantiomers after a chemical derivatization step. |

Spectroscopic Characterization and Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 4-Acetylphenyl ethyl phenylphosphonate (B1237145), providing detailed information about the hydrogen, phosphorus, and carbon atomic environments within the molecule.

The ¹H NMR spectrum of 4-Acetylphenyl ethyl phenylphosphonate is expected to exhibit several distinct signals corresponding to the different proton environments in its structure.

Aromatic Protons: The protons on the two phenyl rings would appear in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The 4-acetylphenyl group would show a characteristic AA'BB' system, appearing as two doublets due to the para-substitution. The protons on the unsubstituted phenyl group attached directly to the phosphorus atom would likely appear as a more complex multiplet.

Ethyl Group Protons: The ethoxy group bound to the phosphorus atom would produce two signals. The methylene protons (-OCH₂-) would appear as a quartet, split by the adjacent methyl protons and also coupled to the phosphorus atom (a doublet of quartets). The terminal methyl protons (-CH₃) would appear as a triplet, split by the methylene protons.

Acetyl Group Protons: The methyl protons of the acetyl group (-COCH₃) would be visible as a sharp singlet, typically in the range of 2.5-2.7 ppm, as they have no adjacent protons to couple with.

The integration of these signals would correspond to the number of protons in each group, confirming the molecular structure.

³¹P NMR is a highly specific technique for analyzing organophosphorus compounds. For this compound, a single resonance is observed in the proton-decoupled spectrum, which is characteristic of the phosphonate (B1237965) environment. The precise chemical shift provides insight into the electronic environment of the phosphorus atom. Research has reported the chemical shift for this compound, confirming its identity.

Table 1: ³¹P NMR Data for this compound

| Parameter | Value |

| Chemical Shift (δ) | 53.9 ppm |

Note: Chemical shift referenced to an external standard.

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Key expected signals for this compound would include:

Carbonyl Carbon: A signal for the ketone's carbonyl carbon in the acetyl group, typically appearing significantly downfield (>195 ppm).

Aromatic Carbons: Multiple signals in the aromatic region (approx. 110-155 ppm). The signals for carbons directly bonded to phosphorus or the oxygen bridge would exhibit coupling (J-coupling), appearing as doublets. This C-P coupling is a key diagnostic feature.

Ethyl Group Carbons: Two signals corresponding to the methylene (-OCH₂-) and methyl (-CH₃) carbons of the ethyl group. The methylene carbon, being attached to oxygen, would be further downfield than the methyl carbon. The methylene carbon would also show coupling to the phosphorus atom.

Acetyl Methyl Carbon: A signal for the methyl carbon of the acetyl group, typically appearing upfield (approx. 25-30 ppm).

As the phosphorus center in this compound is stereogenic, the compound exists as a pair of enantiomers. Differentiating and quantifying these enantiomers is crucial. A convenient method for this is the use of chiral solvating agents (CSAs) in NMR spectroscopy.

This technique involves adding a chiral auxiliary compound to the NMR sample of the racemic phosphonate. The CSA forms transient, diastereomeric complexes with each enantiomer through rapid and reversible interactions. These diastereomeric complexes have slightly different magnetic environments, which can lead to the separation of signals in the NMR spectrum, particularly the sharp singlet observed in ³¹P NMR. N-acyl derivatives of amino acids, such as N-Fmoc-N′-Boc-L-tryptophan (FBTrp), have been shown to be effective CSAs for resolving the enantiomers of chiral phosphonates. The appearance of two distinct peaks in the ³¹P NMR spectrum in the presence of the CSA allows for the direct measurement of the enantiomeric purity of the sample.

Mass Spectrometry (MS) Applications

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information through fragmentation analysis.

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically generates intact molecular ions with minimal fragmentation. For this compound, analysis in positive ion mode results in the formation of a protonated molecule [M+H]⁺. This allows for the precise determination of the molecular weight.

Table 2: ESI-MS Data for this compound

| Ion Mode | Adduct | Calculated m/z | Found m/z |

| ESI Positive | [M+H]⁺ | 289.10 | 289.11 |

Electron Ionization (EI): In contrast to ESI, Electron Ionization (EI) is a "hard" ionization technique that bombards the molecule with high-energy electrons. This process imparts significant energy, leading to extensive and predictable fragmentation. While an EI spectrum for this specific compound is not detailed in the literature, a characteristic fragmentation pattern would be expected. The molecular ion peak [M]⁺• may be observed, but likely fragmentation pathways would include:

Cleavage of the P-OAr bond, resulting in ions corresponding to the phenylphosphonate core and the 4-acetylphenoxy radical.

Loss of the ethoxy group (•OCH₂CH₃).

Fragmentation of the acetyl group, such as the formation of a stable acetyl cation [CH₃CO]⁺.

Analysis of these fragment ions would provide further confirmation of the compound's structure.

High-Resolution Mass Spectrometry (HRMS) for Compound Identification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise mass determination and elemental composition analysis of this compound. This method offers unambiguous confirmation of the compound's molecular formula.

Detailed research findings have reported the mass spectrometric analysis of this compound using Electrospray Ionization (ESI) in positive ion mode. The analysis yields the protonated molecule [M+H]⁺. The experimentally observed mass-to-charge ratio (m/z) shows excellent agreement with the theoretically calculated value, confirming the compound's identity with high confidence tamu.edu.

Table 1: HRMS Data for this compound

| Ionization Mode | Adduct | Calculated m/z | Found m/z |

|---|

Data sourced from a study on the resolution of chiral phosphonate esters tamu.edu.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy methods like IR and UV-Vis are essential for characterizing the functional groups and electronic properties of this compound.

Infrared (IR) Spectroscopy: While specific experimental IR spectra for this compound are not detailed in the available literature, the technique is fundamental for identifying characteristic vibrational frequencies of its functional groups. Key absorptions would be expected for the P=O (phosphonyl), P-O-C (phosphonate ester), and C=O (ketone) bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to study the electronic transitions within the molecule. Furthermore, it serves as a practical analytical tool for monitoring reactions involving the compound. For instance, the enzymatic hydrolysis of this compound can be followed by measuring the change in absorbance, as the product, 4-hydroxyacetophenone, has a distinct molar extinction coefficient (7.71 × 10³ M⁻¹ cm⁻¹) tamu.edu. This allows for the kinetic analysis of reactions involving the ester linkage.

X-ray Diffraction for Structural Elucidation

X-ray diffraction analysis of a single crystal provides the most definitive evidence of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. However, published research containing the X-ray crystallographic structure for this compound is not currently available. Such an analysis would be invaluable for conclusively determining the precise spatial arrangement of the phenyl, ethyl, and 4-acetylphenyl groups around the central phosphorus atom.

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory (DFT) has been a important method for investigating the electronic structure and properties of 4-Acetylphenyl ethyl phenylphosphonate (B1237145). These calculations offer a balance between accuracy and computational cost, making them well-suited for a molecule of this size. The B3LYP functional combined with the 6-311G(d,p) basis set is a commonly employed level of theory for such analyses, aiming to provide reliable predictions of the compound's behavior.

Geometry Optimization and Frequency Calculations

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in the 4-Acetylphenyl ethyl phenylphosphonate molecule. This process seeks to find the minimum energy conformation on the potential energy surface. Following optimization, frequency calculations are typically performed to confirm that the obtained structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies. These calculations also predict the vibrational spectra (e.g., FT-IR and Raman) of the molecule, which can be compared with experimental data to validate the computational model.

While specific bond lengths and angles for this compound from these calculations are not publicly available in detail, the optimized geometry would provide precise information on the spatial relationship between the phenyl, ethyl, and 4-acetylphenyl groups attached to the central phosphorus atom.

Molecular Orbital Theory Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of this compound by analyzing the behavior of its electrons in various molecular orbitals.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the distribution of these orbitals would likely show the HOMO localized on the more electron-rich regions, such as the phenyl and 4-acetylphenyl rings, while the LUMO may be distributed around the phosphorus center and the acetyl group.

Table 1: Frontier Molecular Orbital Parameters (Note: The following data is illustrative of typical outputs from such calculations, as specific values for this compound were not found in the performed search.)

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Chemical Reactivity and Softness Parameters

From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These parameters include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and chemical softness (S).

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ = (I + A) / 2): The power of an atom in a molecule to attract electrons.

Chemical Hardness (η = (I - A) / 2): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S = 1 / (2η)): The reciprocal of hardness, indicating the molecule's polarizability.

Table 2: Calculated Chemical Reactivity and Softness Parameters (Note: Specific calculated values for these parameters for this compound are not available in the public domain based on the conducted searches.)

| Parameter | Formula | Value |

| Ionization Potential (I) | -EHOMO | Data not available |

| Electron Affinity (A) | -ELUMO | Data not available |

| Electronegativity (χ) | (I + A) / 2 | Data not available |

| Chemical Hardness (η) | (I - A) / 2 | Data not available |

| Chemical Softness (S) | 1 / (2η) | Data not available |

Molecular Modeling and Docking Studies

Molecular modeling and docking studies have been utilized to investigate the interaction of this compound with biological targets, particularly enzymes. tamu.edu These studies are crucial for understanding the molecular basis of its biological activity and for the rational design of related compounds.

In one such study, molecular docking calculations were performed to explore the binding of high-energy intermediate forms of this compound to the active sites of mutant enzymes. tamu.edu The primary goal of these calculations was to understand the enantioselective recognition of chiral organophosphates. The methodology involved docking a database of high-energy bipyramidal species of the substrates into the enzyme active sites. For each pair of enantiomers, the difference in their docking energy scores was calculated. This energy score serves as a proxy for the binding affinity, providing a quantitative measure of the stabilization of the compound within the active site. tamu.edu Such studies are instrumental in elucidating the structural determinants of substrate specificity and enantioselectivity in enzymes. tamu.edu

Enzyme-Substrate Interactions and Transition State Analogues

A key strategy in computational studies of enzyme catalysis is the use of transition state analogues. These are stable molecules that mimic the high-energy, transient geometry of the substrate as it is being chemically transformed. For phosphonates like this compound, the hydrolysis reaction proceeds through a pentavalent transition state. Computational models that dock this high-energy, pentavalent form of the substrate into the enzyme's active site have been shown to qualitatively capture the enantiomeric preferences of different enzyme mutants. nih.gov This approach allows researchers to understand why one stereoisomer of a chiral phosphonate (B1237965) might be hydrolyzed more efficiently than the other. The energies calculated from these docked transition-state analogues provide a valuable measure of the catalytic efficiency for different substrate-enzyme combinations. nih.gov

Prediction of Binding Orientation

For a productive enzymatic reaction to occur, the substrate must bind in a specific orientation that positions the scissile bond—in this case, the phosphorus-oxygen bond connected to the 4-acetylphenyl group—correctly for nucleophilic attack. In the case of this compound, there are three distinct substituents attached to the central phosphorus atom: the ethyl group, the phenyl group, and the 4-acetylphenoxy leaving group.

Mechanistic Insights from Computational Data

Computational data provides profound mechanistic insights into the hydrolysis of this compound by enzymes like phosphotriesterase. The catalytic mechanism of these enzymes has been extensively studied using a combination of computational and experimental methods. A key feature of this mechanism is the role of a binuclear metal center, typically containing two zinc ions, within the active site. These metal ions are crucial for activating a water molecule to form the nucleophilic hydroxide (B78521) ion that attacks the phosphorus center.

The hydrolysis reaction is understood to proceed via an SN2-type mechanism, which involves the inversion of stereochemistry at the phosphorus center. nih.gov This has been confirmed by analyzing the hydrolysis products of similar chiral organophosphates. Computational studies support this mechanism by modeling the trajectory of the nucleophilic attack and the subsequent departure of the leaving group.

Furthermore, computational analyses, such as Brønsted analysis and the calculation of kinetic isotope effects, have been used to probe the nature of the transition state. For related organophosphate substrates, these studies indicate an associative mechanism with a late, pentavalent transition state where the bond to the leaving group is nearly completely broken. nih.gov This suggests that for this compound, the transition state closely resembles a structure where the 4-acetylphenoxide is already departing. The computational modeling of these fine mechanistic details is essential for a complete understanding of the catalytic process and for the rational design of enzymes with enhanced or altered substrate specificities.

Chemical Derivatization and Structural Modification

Strategies for Enantiomerically Enriched P(V) Compounds

The phosphorus atom in 4-Acetylphenyl ethyl phenylphosphonate (B1237145) is a chiral center, meaning the compound can exist as a pair of enantiomers. The synthesis of enantiomerically enriched P(V) compounds is a significant area of research, and several general strategies can be applied. nih.govfrontiersin.org

One common approach is catalytic asymmetric synthesis , where a chiral catalyst is used to favor the formation of one enantiomer over the other. nih.govmdpi.com For phosphonates, this can involve the use of chiral nucleophilic catalysts in the coupling of racemic H-phosphinate species with alcohols. nih.gov Another strategy is the desymmetrization of prochiral substrates , where a chiral reagent or catalyst selectively reacts with one of two identical functional groups on a prochiral molecule to create a chiral center. frontiersin.org

Kinetic resolution is another powerful technique. In this method, a racemic mixture of a chiral compound is reacted with a chiral reagent or catalyst that reacts at a different rate with each enantiomer, allowing for the separation of the unreacted, enriched enantiomer. acs.org For instance, a dynamic kinetic asymmetric transformation (DYKAT) can be employed, where a racemic starting material is converted into a single enantiomer of the product. acs.org

Below is a table summarizing some of the key strategies for obtaining enantiomerically enriched P(V) compounds that could be applicable to the synthesis of 4-Acetylphenyl ethyl phenylphosphonate enantiomers.

| Strategy | Description | Potential Application to this compound |

| Catalytic Asymmetric Synthesis | Employs a chiral catalyst to direct the formation of a specific enantiomer from a prochiral or racemic precursor. nih.govmdpi.com | A chiral catalyst could be used in the phosphonylation of 4-hydroxyacetophenone with ethyl phenylphosphinoyl chloride to selectively produce one enantiomer. |

| Desymmetrization | A chiral reagent or catalyst selectively transforms one of two identical functional groups in a prochiral molecule. frontiersin.org | A prochiral bis(4-acetylphenyl) phenylphosphonate could be selectively hydrolyzed or derivatized using a chiral catalyst. |

| Kinetic Resolution | A chiral resolving agent or catalyst reacts at different rates with the enantiomers of a racemic mixture, allowing for their separation. acs.org | A racemic mixture of this compound could be subjected to enzymatic hydrolysis, where one enantiomer is selectively hydrolyzed. |

| Dynamic Kinetic Asymmetric Transformation (DYKAT) | A racemic starting material is continuously racemized while one enantiomer is selectively converted to the product, theoretically allowing for a 100% yield of a single enantiomer. acs.org | A racemic precursor to this compound could be used in a DYKAT process with a suitable chiral catalyst. |

Introduction of Protecting Groups for Synthetic Manipulations

In the multistep synthesis or modification of a molecule with multiple reactive sites like this compound, protecting groups are often essential to ensure chemoselectivity. wikipedia.orgorganic-chemistry.org A protecting group temporarily blocks a functional group from reacting while chemical transformations are carried out elsewhere in the molecule. organic-chemistry.org

For this compound, both the ketone and the phosphonate (B1237965) ester could potentially require protection depending on the desired reaction.

Protection of the Carbonyl Group: The acetyl group's ketone can be protected to prevent its reaction with nucleophiles or reducing agents. A common method is the formation of an acetal (B89532) or ketal by reacting the ketone with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. wikipedia.org These are generally stable to basic and nucleophilic conditions and can be removed by acidic hydrolysis. wikipedia.orglibretexts.org

Protection of the Phosphonate Group: While the ethyl and phenyl groups on the phosphorus are generally stable, the P=O bond can be reactive. In some synthetic routes, particularly in oligonucleotide synthesis, phosphate (B84403) and phosphonate groups are protected. acs.orgthieme-connect.de For instance, the 2-cyanoethyl group is a common phosphate protecting group that can be removed under mild basic conditions. wikipedia.org

The choice of protecting groups follows the principle of orthogonal protection , where multiple protecting groups can be removed under different conditions without affecting each other. organic-chemistry.org

The following table outlines potential protecting groups for the functional moieties in this compound.

| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions |

| Ketone | Acetal/Ketal (e.g., from ethylene glycol) | Diol, Acid Catalyst | Aqueous Acid |

| Ketone | Dithiane | 1,3-Propanedithiol, Lewis Acid | Metal Salts or Oxidizing Agents |

| Phosphonate | 2-Cyanoethyl | DCC coupling with 2-cyanoethanol | Mild Base (e.g., ammonia) wikipedia.org |

| Phosphonate | Benzyl (B1604629) Esters | Reaction with benzyl alcohol | Hydrogenolysis |

Derivatization for Enhanced Analytical Performance

Chemical derivatization is a technique used to convert an analyte into a product that has improved properties for analysis, such as enhanced detectability by a specific instrument. mdpi.combohrium.com For a compound like this compound, derivatization could target either the phenolic precursor (4-hydroxyacetophenone) or the functional groups in the final molecule for improved performance in techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

One strategy involves the derivatization of the phenolic hydroxyl group of the precursor, 4-hydroxyacetophenone. For instance, derivatizing agents like N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) have been used to derivatize phenolic compounds to enhance their signal intensity in Liquid Chromatography-Mass Spectrometry (LC-MS). mdpi.combohrium.comresearchgate.net This type of derivatization introduces a permanently charged group, improving ionization efficiency. mdpi.combohrium.com

The ketone functional group of this compound itself can also be a target for derivatization. Reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) react with ketones to form oxime derivatives that are highly responsive to electron capture detection (ECD) in GC. sigmaaldrich.com

The table below summarizes potential derivatization strategies for enhancing the analytical performance of this compound or its precursors.

| Analytical Technique | Target Functional Group | Derivatizing Agent | Purpose of Derivatization |

| LC-MS/MS | Phenolic hydroxyl (in precursor) | N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) mdpi.combohrium.com | Increases signal intensity and sensitivity by introducing a charged moiety. mdpi.combohrium.com |

| GC-ECD | Ketone | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) sigmaaldrich.com | Forms an electron-capturing derivative for high sensitivity detection. sigmaaldrich.com |

| HPLC-UV/Fluorescence | Phenolic hydroxyl (in precursor) | 2-(9-Carbazole)-ethyl-chloroformate (CEOC) researchgate.net | Introduces a fluorescent tag for highly sensitive detection. researchgate.net |

| GC-FID | Phenolic hydroxyl (in precursor) | Acetic Anhydride nih.gov | Forms a more volatile and thermally stable acetate (B1210297) ester. nih.gov |

Advanced Applications and Future Research Directions

Role as Precursors in Bioactive Molecule Synthesis

The phosphonate (B1237965) moiety is a well-established pharmacophore and a key component in the design of various therapeutic agents. The carbon-phosphorus bond is resistant to enzymatic cleavage, making phosphonate analogs more stable in biological systems than their phosphate (B84403) counterparts. nih.gov

The development of effective antiviral drugs is a critical area of pharmaceutical research. nih.gov Many successful antiviral agents, such as the influenza drug Oseltamivir (Tamiflu), are phosphate prodrugs. nih.gov However, the search for more stable and effective alternatives has led researchers to investigate phosphonate analogs. The defining feature of 4-Acetylphenyl ethyl phenylphosphonate (B1237145) in this context is its inherent chirality at the phosphorus atom. Chiral phosphonates are of significant interest in drug design, as the stereochemistry of a molecule can profoundly influence its biological activity. acs.org

Research has demonstrated that chiral thioureas incorporating phosphonate moieties exhibit notable antiviral activity against pathogens like the Tobacco Mosaic Virus (TMV). nih.govacs.org For instance, certain chiral thiourea (B124793) derivatives containing an α-aminophosphonate group showed curative activity comparable to the commercial agent Ningnanmycin. acs.org The synthesis of these molecules often relies on chiral precursors to establish the desired stereochemistry. Given that 4-Acetylphenyl ethyl phenylphosphonate possesses a chiral phosphorus center, it represents a potential starting material for the asymmetric synthesis of novel antiviral candidates. Its structure could be modified to introduce amino groups or other functionalities necessary for antiviral action, leveraging the stability of the phosphonate core.

Table 1: Antiviral Activity of Selected Chiral Phosphonate-Containing Compounds This table presents findings from related research to illustrate the potential of the phosphonate scaffold.

| Compound Type | Target Virus | Key Research Finding | Reference |

|---|---|---|---|

| Planar Chiral Ferrocene α-Amino Phosphonates | Potato Virus Y (PVY) | Compound (Sp, R)-9n showed protective activity with an EC50 value of 152.78 μg/mL, outperforming the control, Ningnanmycin. acs.org | acs.org |

| Chiral Thioureas with Leucine & Phosphonate | Tobacco Mosaic Virus (TMV) | Compounds 3l and 3n displayed good in vivo protection with inhibitory rates up to 62.8% at 0.5 mg/mL. nih.gov | nih.gov |

| Chiral Thioureas with α-Aminophosphonate | Tobacco Mosaic Virus (TMV) | Certain compounds exhibited curative activity against TMV very similar to that of Ningnanmycin. acs.org | acs.org |

Phosphonate and phosphinate compounds have inspired the synthesis of new immunomodulators. nih.gov The ability of the phosphonate group to mimic phosphate or carboxylate groups allows these molecules to interact with biological targets involved in immune pathways. nih.gov For example, phosphonate analogs of biologically active phosphates have been investigated as tools to probe enzymatic mechanisms due to their enhanced stability. nih.gov The development of chimeric immunomodulatory compounds has also been an area of interest, highlighting the versatility of phosphorus-containing scaffolds. google.com

Contributions to Materials Science

Organophosphorus compounds are increasingly recognized for their utility in creating advanced materials with unique optical, electronic, and structural properties. nih.gov

The field of organic electronics has seen significant advancements with the development of novel materials for applications such as Organic Light-Emitting Diodes (OLEDs). epj-conferences.org Organophosphorus compounds, particularly those containing phosphine (B1218219) oxide (P=O) groups, have emerged as promising candidates for host and electron-transporting materials (ETMs) in OLED devices. researchgate.net The strong electron-withdrawing nature of the phosphine oxide group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport. researchgate.net Furthermore, the tetrahedral geometry around the phosphorus atom can disrupt molecular packing, promoting the formation of stable amorphous films, which is beneficial for device longevity and efficiency. researchgate.net

Researchers have successfully developed OLEDs using various organophosphorus derivatives, demonstrating that structural modifications can tune emission wavelengths and colors. epj-conferences.orgdoc.gov this compound contains the key P=O group and aromatic systems common in OLED materials. acs.org These features suggest its potential as a component in emissive or charge-transport layers. The acetyl group could be further used as a chemical handle to graft the molecule onto other structures or to fine-tune its electronic properties.

Table 2: Properties of Organophosphorus Moieties for OLEDs

| Structural Feature | Function in OLEDs | Benefit | Reference |

|---|---|---|---|

| Phosphine Oxide (P=O) Group | Electron Transport | Strong electron-withdrawing character improves electron injection and transport. | researchgate.net |

| Tetrahedral Phosphorus Center | Morphology Control | Hinders crystallization, promoting the formation of stable amorphous films. | researchgate.net |

| Phosphole Rings | Emissive Layer | Reactivity of the P-atom allows for synthesis of diverse emissive materials. | acs.orgnih.gov |

| Functionalized P-atom/Substituents | Color Tuning | Structural variations modulate emission wavelengths and device color. | epj-conferences.orgdoc.gov |

Hybrid organic-inorganic materials combine the properties of both components to create new materials with enhanced features for applications in catalysis, separation membranes, and sensors. rsc.org Organophosphorus compounds are excellent coupling agents for creating these hybrids. academie-sciences.fr Specifically, phosphonate esters like this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid. organic-chemistry.orgnih.gov

This resulting phosphonic acid (4-acetylphenylphosphonic acid) can then act as a robust linker to bind with metal oxides such as zirconia, titania, or silica. academie-sciences.fr This process, often carried out via a sol-gel method, allows for the grafting of the organic fragment onto an inorganic framework, creating a Class II hybrid material where the components are linked by strong covalent bonds. academie-sciences.frresearchgate.net These materials can exhibit high thermal stability and tailored surface properties, with potential use as proton-conducting membranes for fuel cells. researchgate.net

Synthetic Utility in Complex Chemical Transformations

Beyond its direct applications, this compound serves as a versatile intermediate in organic synthesis. The molecule possesses two primary sites for chemical reactions: the phosphonate ester group and the acetyl group on the aromatic ring.

The phosphonate moiety itself can undergo several important transformations. As mentioned, hydrolysis yields a phosphonic acid. nih.govwikipedia.org The ester can also be converted into other derivatives, such as phosphonamidates, through reaction with amines, providing access to novel compound libraries. mdpi.com Furthermore, after appropriate modification, the phosphonate can be used in olefination reactions like the Horner-Wadsworth-Emmons reaction, a fundamental tool for creating carbon-carbon double bonds. wikipedia.orguiowa.edu

Simultaneously, the acetyl group offers a rich platform for synthetic elaboration. It can undergo:

Reduction to form a secondary alcohol.

Oxidation (e.g., via the haloform reaction) to yield a carboxylic acid.

Condensation reactions , such as aldol (B89426) or Knoevenagel condensations, to build more complex carbon skeletons.

Conversion to an oxime or hydrazone.

This dual reactivity makes this compound a valuable building block for synthesizing complex target molecules that require both a phosphorus-containing functional group and a diversely substituted aromatic ring.

Synthesis of Phosphonophenylalanine Mimics

Phosphonates are widely recognized as effective bioisosteres of phosphates, a characteristic that makes them invaluable in medicinal chemistry. nih.govcambridgemedchemconsulting.com The replacement of a phosphate's labile P-O bond with a more stable P-C bond, as seen in phosphonates, enhances metabolic stability—a crucial attribute for drug candidates. nih.gov This principle is central to the design of amino acid mimics, particularly phosphonophenylalanine, which can act as antagonists in biological pathways involving native phenylalanine or phosphotyrosine. nih.govnih.gov

Phosphonomethyl phenylalanine (Pmp) has been successfully incorporated into peptides to inhibit SH2 domains, demonstrating the viability of phosphonate-containing phenylalanine analogs as therapeutic agents. nih.gov While a direct synthetic route from this compound to a phosphonophenylalanine mimic is not extensively documented, the structural components of the title compound suggest a plausible synthetic pathway. The ethyl phenylphosphonate group can be hydrolyzed to the corresponding phosphonic acid, and the acetyl group on the phenyl ring offers a reactive handle for further chemical modifications, potentially leading to the desired amino acid structure through established organic synthesis reactions such as reductive amination.

The general approach to synthesizing α-aminophosphonates often involves the phospha-Mannich reaction, which condenses an amine, an oxo compound (like the acetyl group in this case, or a derivative thereof), and a dialkyl phosphite (B83602). openpharmaceuticalsciencesjournal.com The presence of the 4-acetylphenyl moiety provides a key structural element that could be leveraged in the design of novel phosphonophenylalanine mimics with specific binding properties.

Applications in Enamide Synthesis

Enamides are crucial intermediates in the synthesis of a variety of nitrogen-containing compounds, including chiral amines and heterocyclic structures. A prominent method for enamide synthesis is the Horner-Wadsworth-Emmons (HWE) reaction, which involves the reaction of a phosphonate carbanion with an aldehyde or ketone. nih.govnih.gov Given that this compound possesses a ketone functional group, it is a prime candidate for participating in such reactions to form enamides.

The HWE reaction typically utilizes a phosphonate-stabilized carbanion, which is more nucleophilic but less basic than the corresponding phosphonium (B103445) ylides used in the Wittig reaction. nih.gov For the synthesis of an enamide from this compound, the ketone group would serve as the electrophile, reacting with a phosphonate reagent bearing an amino group or a precursor to an amino group.

A plausible reaction scheme would involve the reaction of this compound with an N-acylated aminophosphonate in the presence of a base. The resulting enamide would incorporate the 4-ethyl phenylphosphonate phenyl moiety, yielding a structurally complex and potentially bioactive molecule.

Below is a table illustrating a hypothetical Horner-Wadsworth-Emmons reaction for enamide synthesis using a derivative of the title compound.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | N-acyl-aminomethylphosphonate | N-[1-(4-(ethyl(phenyl)phosphoryl)phenyl)vinyl]acetamide | Horner-Wadsworth-Emmons Reaction |

This synthetic strategy opens the door to a new class of enamides with potential applications in materials science and medicinal chemistry.

Exploration as Scaffolds for Novel Bioactive Agents

The 4-acetylphenyl group is a recurring motif in the design of novel bioactive agents, offering a versatile scaffold for chemical modification. nih.gov The combination of this scaffold with a phosphonate group, as in this compound, presents a unique opportunity for the development of targeted therapies.

Recent research has highlighted the potential of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives as promising scaffolds for the development of novel anticancer candidates targeting enzymes like Sirtuin 2 (SIRT2) and Epidermal Growth Factor Receptor (EGFR). These enzymes are crucial in cancer cell proliferation and survival, making them attractive targets for therapeutic intervention.

A study on these thiazole (B1198619) derivatives revealed that compounds bearing an oxime moiety, derived from the acetyl group of the 4-acetylphenyl scaffold, exhibited significant antiproliferative activity against lung cancer cell lines. This suggests that the 4-acetylphenyl group plays a critical role in the bioactivity of these molecules, likely through interactions with the enzyme's active site. The derivatization of the acetyl group into an oxime was shown to enhance the cytotoxic effects.

The following table summarizes the in-silico and in-vitro findings for some of these derivatives, demonstrating the potential of the 4-acetylphenyl scaffold in this context.

| Compound | Modification on 4-acetylphenyl scaffold | Target Enzyme(s) | Observed Effect |

| Derivative 21 | Oxime formation | SIRT2, EGFR | Low micromolar antiproliferative activity |

| Derivative 22 | Oxime formation | SIRT2, EGFR | Potent antiproliferative activity, induced cell death in 3D spheroids |

| Derivative 25 | Hydrazinolysis | Not specified | Potent cytotoxic activity against drug-sensitive H69 cells |

| Derivative 26 | Hydrazinolysis | Not specified | Pronounced cytotoxic effects against drug-resistant H69AR cells |

Data sourced from studies on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives.

These findings underscore the potential of using this compound as a starting material for the synthesis of more complex molecules targeting key enzymes in cancer pathways. The phosphonate moiety itself could further contribute to binding or modulate the pharmacokinetic properties of the final compounds.

Outlook for Future Research in Phosphonate Chemistry

The field of phosphonate chemistry is poised for significant advancements, driven by the need for new materials and therapeutics. nih.gov Future research is likely to focus on several key areas where compounds like this compound could play a role:

Green Chemistry: The development of more environmentally friendly synthetic methods for phosphonates is a growing priority. This includes the use of greener solvents, catalysts, and reaction conditions to minimize waste and environmental impact.

Catalysis: Metal phosphonates are being explored as heterogeneous catalysts for a variety of organic transformations. The specific substitution pattern of this compound could be exploited to create novel catalysts with unique selectivity.

Drug Delivery: The ability of phosphonates to bind to bone makes them attractive for the development of bone-targeting drug delivery systems. The 4-acetylphenyl moiety could be used to attach a variety of therapeutic payloads.

Medicinal Chemistry: The continued exploration of phosphonates as bioisosteres for phosphates and as scaffolds for new drugs will undoubtedly lead to the discovery of new therapeutic agents for a wide range of diseases. nih.gov The unique combination of a reactive ketone and a stable phosphonate in this compound makes it a valuable building block in this endeavor.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are available for 4-acetylphenyl ethyl phenylphosphonate, and how can reaction conditions (e.g., catalysts, solvents) be optimized for academic-scale synthesis?

- Methodological Answer : The compound can be synthesized via esterification of phenylphosphonic acid derivatives with acetyl-substituted phenol precursors. Key steps involve selecting alkoxy group donors (e.g., ethyl groups) and optimizing reaction temperatures (80–110°C) to enhance yield . Catalysts like BF₃-Et₂O or triphenylphosphine in acetonitrile may improve phosphonate ester formation, as demonstrated in analogous phosphonate syntheses . Researchers should prioritize monitoring reaction progress via thin-layer chromatography (TLC) and characterizing intermediates using NMR (¹H/³¹P) to confirm structural integrity.

Q. Which spectroscopic techniques are most reliable for confirming the structural identity of this compound, and what spectral signatures are critical for validation?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ³¹P NMR, is essential. The ³¹P NMR signal for the phosphonate group typically appears near 20–30 ppm, while acetyl protons in the 4-acetylphenyl moiety resonate at ~2.6 ppm (singlet) in ¹H NMR . Infrared (IR) spectroscopy can confirm P=O stretching vibrations (~1250 cm⁻¹) and acetyl C=O bonds (~1680 cm⁻¹). Mass spectrometry (MS) should be used to verify molecular ion peaks and fragmentation patterns.

Q. How does the stability of this compound vary under different storage conditions (e.g., temperature, pH), and what protocols ensure long-term integrity?

- Methodological Answer : Stability studies should assess hydrolysis susceptibility, particularly under acidic or alkaline conditions. Accelerated aging tests (e.g., 40°C/75% relative humidity for 6 months) can simulate long-term storage. Analytical methods like HPLC or LC-MS should quantify degradation products, such as free phosphonic acids or acetylphenol derivatives . Store the compound in inert atmospheres (argon) at −20°C to minimize oxidation and hydrolysis.

Advanced Research Questions